molecular formula C14H12FNO B1406494 (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone CAS No. 1584139-75-2

(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone

Cat. No. B1406494
Key on ui cas rn: 1584139-75-2
M. Wt: 229.25 g/mol
InChI Key: FUKMCWZOLOITOW-UHFFFAOYSA-N
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Patent
US09133139B2

Procedure details

In a 500 mL round-bottomed flask a solution of 1-fluoro-3-iodobenzene (13.61 mL, 116 mmol) in THF (120 mL) was cooled in −78° C. bath. A solution BuLi, 2.5M in hexane (46.3 mL, 116 mmol) was added dropwise over 10 minutes to give a slightly cloudy yellow solution. The solution was stirred at −78° C. for 30 minutes and then treated with a solution of 2-amino-N-methoxy-N,3-dimethylbenzamide (6.43 g, 33.1 mmol) in THF (30 mL). After 1.5 hours the reaction mixture was added to a mixture of ice and 1N HCl (149 mL, 149 mmol) and reaction flask rinsed with THF (5 ml) and combined with the aqueous mixture. The resulting mixture was diluted with 10% aq LiCl and the pH was adjusted to 4.00 with 1N NaOH. The mixture was extracted with Et2O, washed with brine, dried over MgSO4, filtered and concentrated. The resulting residue was purified on silica gel column (220 g ISCO) eluting with a gradient from 10% EtOAc/hexane to 30% EtOAc/hexane. The product was collected and concentrated to give (2-amino-3-methylphenyl)(3-fluorophenyl)methanone (7.11 g, 94% yield) as an oil. MS(ES):m/z=230.1 [M+H+]; HPLC: RT=2.820 min Purity=99%. (H2O/MeOH with TFA, CHROMOLITH® ODS S5 4.6×50 mm, gradient=4 min, wavelength=220 nm);
Quantity
13.61 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Quantity
6.43 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
149 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[Li]CCCC.CCCCCC.[NH2:20][C:21]1[C:32]([CH3:33])=[CH:31][CH:30]=[CH:29][C:22]=1[C:23](N(OC)C)=[O:24].Cl>C1COCC1>[NH2:20][C:21]1[C:32]([CH3:33])=[CH:31][CH:30]=[CH:29][C:22]=1[C:23]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=1)=[O:24]

Inputs

Step One
Name
Quantity
13.61 mL
Type
reactant
Smiles
FC1=CC(=CC=C1)I
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
46.3 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
6.43 g
Type
reactant
Smiles
NC1=C(C(=O)N(C)OC)C=CC=C1C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
149 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a slightly cloudy yellow solution
WASH
Type
WASH
Details
rinsed with THF (5 ml)
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with 10% aq LiCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on silica gel column (220 g ISCO)
WASH
Type
WASH
Details
eluting with a gradient from 10% EtOAc/hexane to 30% EtOAc/hexane
CUSTOM
Type
CUSTOM
Details
The product was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=CC=C1C)C(=O)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.11 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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